molecular formula C18H27Cl2NO4S B1261921 Cilobamine mesylate CAS No. 69429-85-2

Cilobamine mesylate

Cat. No.: B1261921
CAS No.: 69429-85-2
M. Wt: 424.4 g/mol
InChI Key: VALAKNBZUXDQCX-YTOIOIGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cilobamine mesylate involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized amine derivatives.

    Reduction Products: Different amine derivatives.

    Substitution Products: Substituted aromatic compounds with different functional groups replacing the chloro groups.

Scientific Research Applications

Cilobamine mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Cilobamine mesylate is unique due to its specific structural features, such as the dichloroisoprenaline fused onto a bicycloalkane scaffold . This structure contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

69429-85-2

Molecular Formula

C18H27Cl2NO4S

Molecular Weight

424.4 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol;methanesulfonic acid

InChI

InChI=1S/C17H23Cl2NO.CH4O3S/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13;1-5(2,3)4/h7-12,16,20-21H,3-6H2,1-2H3;1H3,(H,2,3,4)/t11?,12?,16-,17-;/m1./s1

InChI Key

VALAKNBZUXDQCX-YTOIOIGGSA-N

SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

Isomeric SMILES

CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

Canonical SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

Synonyms

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate
cilobamine
cilobamine mesylate
clobamine mesylate
MDL 81,182
MDL 81182
MDL-81,182
methanesulfonate salt, (cis)-isome

Origin of Product

United States

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